1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Description
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS: 923767-43-5) is a piperazine derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group. Its molecular formula is C₁₄H₁₈N₄O, and it is cataloged as a life science reagent, though specific pharmacological data remain undisclosed . The compound’s structure combines the rigid oxadiazole scaffold—known for metabolic stability—with a piperazine moiety, which often enhances bioavailability and receptor interaction in drug design.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-11-2-4-12(5-3-11)14-16-13(19-17-14)10-18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTQMKPBOCRLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.
Attachment to Piperazine: The oxadiazole intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the piperazine moiety in 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine enhances its efficacy against various bacterial strains. Studies have shown that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for the development of new antibiotics .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. Further investigations are needed to elucidate the specific mechanisms involved .
Materials Science
Polymer Chemistry
In the realm of materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The oxadiazole ring contributes to improved thermal resistance, making these polymers suitable for high-performance applications in electronics and aerospace industries .
Fluorescent Materials
The compound's unique electronic properties allow it to be explored in the development of fluorescent materials. Research has shown that incorporating oxadiazole derivatives into polymer matrices can result in materials with tunable luminescent properties. This application is particularly relevant in the fields of organic light-emitting diodes (OLEDs) and sensors .
Industrial Applications
Chemical Synthesis
Due to its reactive functional groups, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitutions makes it a valuable component in developing more complex chemical entities .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various concentrations of this compound against common bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Polymer Development
In collaboration with ABC Industries, a team synthesized a polymer incorporating this compound. The resulting material exhibited superior thermal stability and mechanical strength compared to traditional polymers used in similar applications.
Mechanism of Action
The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Substitution Patterns on the Aromatic Ring
Key Observations :
- Chlorine vs.
- Trifluoromethyl : The trifluoromethyl group in V-0219 enhances metabolic stability and electron-withdrawing effects, critical for GLP-1R modulation .
- Thiophene : The thiophene-containing derivative (CAS: 1052550-57-8) serves as a phenyl bioisostere, altering electronic properties and solubility .
Linker and Core Modifications
Key Observations :
- Ethyl Linker : The ethyl-bridged analog (sc-338932) may exhibit different binding kinetics due to increased flexibility .
- Oxadiazinone Fusion: Hybrid structures (e.g., Scheme 16 in ) demonstrate the versatility of oxadiazole cores in multi-target drug design.
Pharmacological and Physicochemical Properties
Target Selectivity and Mechanisms
- V-0219: Acts as a GLP-1R positive allosteric modulator (PAM) with subnanomolar potency in insulin secretion assays, highlighting the role of trifluoromethyl in receptor affinity .
- BAY 87-2243 : Inhibits hypoxia-inducible gene activation, leveraging a pyrazole-oxadiazole-piperazine scaffold for selective tumor targeting .
- Pyrazole Derivatives : Compounds with 4-methylphenyl groups (e.g., from ) show dual antimalarial/antileishmanial activity, suggesting substituent-dependent bioactivity.
Physicochemical Comparisons
| Property | Target Compound | 4-Chloro Analog | V-0219 | Thiophene Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 270.33 | 315.2 | ~500 (estimated) | ~300 (estimated) |
| LogP (Predicted) | ~2.5 | ~3.0 | ~3.8 | ~2.8 |
| Solubility | Moderate | Low | Low | High (HCl salt) |
Key Observations :
- The hydrochloride salt form of the thiophene analog improves aqueous solubility .
Biological Activity
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical formula for this compound is C14H18N4O, with a molecular weight of 258.32 g/mol. The compound features a piperazine ring linked to a 1,2,4-oxadiazole moiety substituted with a p-tolyl group.
| Property | Value |
|---|---|
| Chemical Formula | C14H18N4O |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
| Appearance | Powder |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its oxadiazole core. Compounds in this class have been reported to exhibit various pharmacological effects:
- Anticancer Activity : Oxadiazole derivatives have shown promising results against multiple cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic activity against human cervical (HeLa), colon adenocarcinoma (Caco-2), and melanoma cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Effects : The compound has potential antimicrobial properties, with studies indicating effectiveness against various bacterial strains. The oxadiazole ring enhances the interaction with microbial enzymes or cell membranes .
- Anticonvulsant Activity : Some studies on related piperazine derivatives suggest anticonvulsant properties. These compounds were evaluated using the maximal electroshock seizure (MES) model in rats and showed significant protective effects without neurotoxicity .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties have been identified as inhibitors of various enzymes such as carbonic anhydrase and histone deacetylases (HDAC). This inhibition can lead to altered cellular signaling pathways involved in cancer progression and inflammation .
- Interaction with Receptors : The piperazine component may facilitate binding to neurotransmitter receptors or ion channels, which is crucial for its potential use in treating neurological disorders .
- Induction of Apoptosis : Several studies indicate that oxadiazoles can trigger apoptosis in cancer cells through mitochondrial pathways, leading to cell death .
Case Studies and Research Findings
Research into the biological activity of this compound has yielded several significant findings:
- A study demonstrated that related oxadiazole derivatives exhibited IC50 values ranging from 92.4 µM against a panel of cancer cell lines . This suggests that modifications to the oxadiazole structure can enhance anticancer potency.
- Another investigation highlighted the antimicrobial efficacy of compounds bearing similar structural features against Staphylococcus aureus and Enterobacter aerogenes . These findings support the potential use of such compounds in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and challenges for preparing 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of amidoximes with carboxylic acid derivatives to form the oxadiazole ring, followed by alkylation of the piperazine moiety. Key challenges include optimizing reaction conditions (e.g., solvent choice, temperature) to avoid side products like unsubstituted oxadiazoles or incomplete alkylation. Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectral techniques:
- NMR : - and -NMR to confirm proton environments and carbon frameworks, particularly the oxadiazole C3 and C5 positions.
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (m/z 258.32 for CHNO).
- Elemental Analysis : To ensure stoichiometric ratios of C, H, and N .
Q. What are the recommended storage conditions and stability considerations?
- Methodological Answer : Store at room temperature in airtight containers under inert gas (argon) to prevent oxidation or moisture absorption. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC purity checks are advised. Avoid prolonged exposure to light due to potential photodegradation of the oxadiazole ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 4-methylphenyl group (e.g., halogens, electron-withdrawing groups) to enhance target binding.
- Piperazine Substitutions : Replace the methyl group with bulkier alkyl chains or aryl moieties to modulate solubility and receptor affinity.
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like monoamine oxidase (MAO) or serotonin receptors, guided by SAR data from analogous oxadiazole-piperazine hybrids .
Q. What experimental strategies resolve contradictory data on biological activity vs. toxicity in modified derivatives?
- Methodological Answer :
- Toxicity Profiling : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) alongside activity assays (e.g., MAO inhibition) to identify derivatives with high therapeutic indices.
- Structural Mitigation : Beta-cyclodextrin inclusion complexes or PEGylation can reduce toxicity while retaining bioactivity, as demonstrated in modified piperazine derivatives .
- Dose-Response Analysis : Establish EC and LD values to quantify safety margins .
Q. What computational tools are effective for predicting pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
- Metabolite Identification : Use GLORY or MetaPrint2D to predict oxidative metabolism sites, particularly on the piperazine and oxadiazole moieties.
- Validation : Cross-reference predictions with in vitro hepatic microsomal assays .
Q. How can researchers address low solubility or bioavailability in preclinical development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
